Molecular weight and formula of 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid
Molecular weight and formula of 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid
Advanced Scaffold Analysis for Medicinal Chemistry Applications
Executive Summary
1-(4-Bromophenyl)cycloheptane-1-carboxylic acid (CAS: 1039931-40-2) represents a specialized structural motif in modern drug discovery. As a sterically demanding, lipophilic carboxylic acid, it serves as a critical building block for exploring Structure-Activity Relationships (SAR) in G-Protein Coupled Receptor (GPCR) modulators and enzyme inhibitors.
This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to offer actionable synthesis protocols, structural insights, and handling procedures. It is designed for researchers requiring high-fidelity data for lead optimization and scaffold hopping campaigns.
Physicochemical Profile
The following data aggregates experimental and calculated values essential for stoichiometric calculations and ADME prediction.
| Property | Value | Unit | Notes |
| Molecular Formula | C₁₄H₁₇BrO₂ | - | - |
| Molecular Weight | 297.19 | g/mol | Monoisotopic Mass: 296.04 |
| CAS Registry Number | 1039931-40-2 | - | Verified Registry |
| Appearance | Off-white to white solid | - | Crystalline powder |
| Predicted LogP | 4.6 ± 0.4 | - | High lipophilicity |
| H-Bond Donors | 1 | - | Carboxylic acid -OH |
| H-Bond Acceptors | 2 | - | Carbonyl and Hydroxyl O |
| Rotatable Bonds | 1 | - | Phenyl-Cycloheptane bond restricted |
| Topological Polar Surface Area | 37.3 | Ų | Good membrane permeability |
SMILES: OC(=O)C1(CCCCCC1)C2=CC=C(Br)C=C2 InChIKey: ILLSQUFVPDAVGA-UHFFFAOYSA-N[1][2]
Structural Analysis & Medicinal Utility
The Gem-Disubstituted Effect
The core feature of this molecule is the quaternary carbon at position 1 of the cycloheptane ring. This gem-disubstitution locks the phenyl ring and the carboxylic acid into a specific spatial conformation.
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Thorpe-Ingold Effect: The bulky cycloheptane ring compresses the internal bond angle, forcing the phenyl and carboxyl groups closer together externally. This often enhances binding affinity by pre-organizing the molecule into a "bioactive conformation."
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Metabolic Stability: The quaternary center blocks metabolic oxidation at the benzylic position, a common clearance liability in simpler phenylacetic acid derivatives.
The Cycloheptane Ring
Unlike the common cyclohexane or cyclopentane analogs, the seven-membered ring introduces unique flexibility (pseudorotation) and increased lipophilicity. This is often used in Scaffold Hopping to:
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Fill larger hydrophobic pockets in target proteins.
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Alter the vector of the 4-bromophenyl group relative to the acid pharmacophore.
The 4-Bromo Handle
The para-bromine atom is not merely a substituent but a functional handle.
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Synthetic Utility: It enables downstream diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.
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Halogen Bonding: In a final drug candidate, the bromine can participate in halogen bonding with backbone carbonyls of the target protein.
Synthetic Methodology
While specific industrial batch records for this exact CAS are proprietary, the synthesis follows the robust nitrile anion alkylation strategy used for analogous 1-phenylcycloalkanecarboxylic acids. This protocol is designed for self-validation and scalability.
Retrosynthetic Analysis
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Target: 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid[1][2]
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Precursor: 1-(4-Bromophenyl)cycloheptane-1-carbonitrile
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Starting Materials: 4-Bromophenylacetonitrile + 1,6-Dibromohexane
Step-by-Step Protocol
Step 1: Construction of the Cycloheptane Ring (Dialkylation)
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Reagents: 4-Bromophenylacetonitrile (1.0 eq), 1,6-Dibromohexane (1.1 eq), Sodium Hydride (2.5 eq, 60% dispersion), DMF or DMSO (Anhydrous).
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Procedure:
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Charge a flame-dried flask with NaH and anhydrous DMF under Argon. Cool to 0°C.
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Add 4-Bromophenylacetonitrile dropwise. The solution will turn deep red/brown (formation of the benzylic anion). Stir for 30 min.
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Add 1,6-Dibromohexane dropwise. Maintain temperature <10°C to prevent polymerization.
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Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of starting nitrile.
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Quench: Carefully pour into ice water. Extract with Ethyl Acetate.
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Purification: The intermediate 1-(4-bromophenyl)cycloheptanecarbonitrile is usually an oil or low-melting solid. Purify via silica gel chromatography (Hexanes/EtOAc).
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Step 2: Hydrolysis of the Nitrile to Carboxylic Acid
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Reagents: Nitrile intermediate, Sulfuric Acid (50%), Acetic Acid (glacial).
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Procedure:
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Dissolve the nitrile in a mixture of Glacial Acetic Acid and 50% H₂SO₄ (1:1 v/v).
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Reflux at 110–120°C for 24–48 hours. Note: Sterically hindered nitriles require vigorous conditions.
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Workup: Cool to RT and pour onto crushed ice. The carboxylic acid should precipitate.[3]
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Filter the solid. Dissolve in 1M NaOH (to form the soluble carboxylate), wash with ether (to remove unreacted neutral organics), then re-acidify the aqueous layer with 6M HCl to pH 1.
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Isolation: Filter the pure white precipitate. Recrystallize from Ethanol/Water if necessary.
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Visualized Workflow (DOT Diagram)
Figure 1: Synthetic Pathway for Cycloheptane Scaffold Construction. The route utilizes a double alkylation strategy followed by vigorous hydrolysis to overcome steric hindrance.
Analytical Characterization (Expected)
To validate the synthesis, the following spectral signatures must be confirmed:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.0–12.5 ppm (1H, br s): Carboxylic acid proton (exchangeable with D₂O).
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δ 7.45–7.55 ppm (2H, d): Aromatic protons ortho to Bromine.
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δ 7.25–7.35 ppm (2H, d): Aromatic protons meta to Bromine.
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δ 2.30–2.45 ppm (2H, m): Cycloheptane ring protons adjacent to the quaternary center (C2/C7 equatorial).
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δ 1.40–1.80 ppm (10H, m): Remaining cycloheptane methylene envelope.
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Mass Spectrometry (ESI-):
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[M-H]⁻: 295.0 and 297.0 (1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes).
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Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
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Storage: Store at 2–8°C (Refrigerated) in a tightly sealed container. Keep away from strong oxidizing agents.
References
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Sigma-Aldrich. 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid Product Detail. (Accessed 2023). Link
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PubChem. Compound Summary for CID 28937725: 1-(4-bromophenyl)cycloheptane-1-carboxylic acid. National Library of Medicine. Link
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ChemicalRegister. Supplier and CAS Data for 1039931-40-2.Link
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ResearchGate. Telescoped Preparation of 1-Arylcyclohexanecarboxylic Acids. (General methodology reference for cycloalkyl acids). Link
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EnamineStore. Building Blocks: Carboxylic Acid & Aryl Halide Scaffolds.Link
